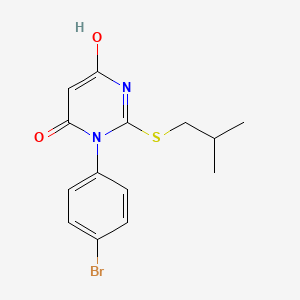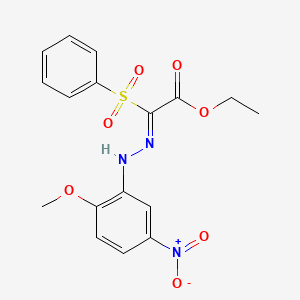![molecular formula C13H10F3NS B13375523 2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfanyl group linked to a methylphenyl group.
Métodos De Preparación
This process can be achieved using various reagents and catalysts, such as transition metal catalysts or metal-free oxidation methods . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates. Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate various biochemical pathways, making the compound useful in drug design and other applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also feature a methylsulfonyl group and have applications in antimicrobial and anti-inflammatory research.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in various chemical syntheses and industrial applications. The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfanyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H10F3NS |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NS/c1-9-4-6-10(7-5-9)18-12-11(13(14,15)16)3-2-8-17-12/h2-8H,1H3 |
Clave InChI |
ICDQJEFXXRCBJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375444.png)

![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B13375452.png)
![Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B13375455.png)

![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide](/img/structure/B13375480.png)

![propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13375488.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![2-[(1H-indazol-5-ylimino)methyl]-6-methylphenol](/img/structure/B13375505.png)
![N-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13375507.png)
![Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate](/img/structure/B13375509.png)
![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
